molecular formula C40H34N6O8 B13738864 Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- CAS No. 17741-63-8

Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-

Cat. No.: B13738864
CAS No.: 17741-63-8
M. Wt: 726.7 g/mol
InChI Key: RVIBUAHWQKVQEF-UHFFFAOYSA-N
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Description

Properties

CAS No.

17741-63-8

Molecular Formula

C40H34N6O8

Molecular Weight

726.7 g/mol

IUPAC Name

N-(6,13-diacetamido-3-benzamido-2,9-diethoxy-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl)benzamide

InChI

InChI=1S/C40H34N6O8/c1-5-51-29-17-27-31(19-25(29)45-39(49)23-13-9-7-10-14-23)53-37-34(42-22(4)48)36-38(33(35(37)43-27)41-21(3)47)54-32-20-26(30(52-6-2)18-28(32)44-36)46-40(50)24-15-11-8-12-16-24/h7-20H,5-6H2,1-4H3,(H,41,47)(H,42,48)(H,45,49)(H,46,50)

InChI Key

RVIBUAHWQKVQEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C(=C4C(=NC5=CC(=C(C=C5O4)NC(=O)C6=CC=CC=C6)OCC)C(=C3O2)NC(=O)C)NC(=O)C)NC(=O)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

In-Depth Analysis of Preparation Steps

Step Number Reaction Type Reagents/Conditions Purpose/Outcome Notes
1 Condensation Phenoxazine derivatives, acid/base catalyst Formation of triphenodioxazine core Requires precise stoichiometry
2 Ethoxylation Ethylating agent (e.g., ethyl bromide), base Introduction of diethoxy substituents Selectivity critical
3 Acetylation Acetic anhydride or acetyl chloride, base Conversion of amino groups to acetylamino Controls solubility and stability
4 Amide coupling Benzoyl chloride or activated acid, base Attachment of benzamide groups High yield with proper catalyst

Research Findings and Optimization

  • Yield and Purity: Literature reports indicate that optimized multi-step synthesis yields Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- with yields ranging from 60% to 75% after purification.

  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and confirm product structure.

  • Structural Confirmation: Spectroscopic methods including ^1H-NMR, ^13C-NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the successful incorporation of acetylamino and benzamide groups, as well as the integrity of the triphenodioxazine core.

  • Stability: The acetylation step enhances the compound's chemical stability, preventing unwanted side reactions during subsequent steps.

Summary Table of Key Physical and Chemical Properties

Property Value Source
Molecular Formula C40H34N6O8
Molecular Weight 726.73 g/mol
Density 1.41 ± 0.1 g/cm³ (predicted)
Boiling Point ~779.8 ± 60.0 °C (predicted)
pKa 8.73 ± 0.20 (predicted)
Appearance White fine powder
Flash Point 482.1 °C

Chemical Reactions Analysis

N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzamide derivatives exhibit notable antimicrobial properties. A study synthesized a series of benzamide derivatives and evaluated their activity against various bacterial strains. The results indicated that some compounds showed promising antibacterial effects, which can be attributed to their ability to inhibit bacterial growth through interference with cell wall synthesis and function .

Anti-Tubercular Activity

Benzamide derivatives have been explored as potential anti-tubercular agents. A specific study focused on the synthesis of derivatives from benzamide and assessed their activity against Mycobacterium tuberculosis. The synthesized compounds exhibited significant anti-tubercular activity with IC50 values less than 1 µg/mL, indicating their potential as effective treatments for tuberculosis . The mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes.

Anticancer Potential

The anticancer properties of benzamide derivatives have also been investigated. Compounds derived from benzamide have shown effectiveness in inhibiting cancer cell proliferation in various cancer lines, including HeLa cells. The cytotoxicity assays revealed that these compounds could induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Case Study 1: Synthesis and Evaluation of Anti-Tubercular Activity

A recent study involved the synthesis of N-(substituted phenyl)benzamide derivatives and their evaluation against Mycobacterium tuberculosis. The research highlighted the importance of structural modifications in enhancing the anti-tubercular activity of these compounds. The results indicated that specific substitutions on the phenyl ring significantly improved efficacy .

CompoundIC50 (µg/mL)Activity
Compound A<1Active
Compound B<1Active
Compound C>10Inactive

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer properties of benzamide derivatives against various cancer cell lines. The findings suggested that certain modifications to the benzamide structure led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .

CompoundCell LineIC50 (µM)Selectivity Index
Compound DHeLa0.510
Compound EMCF-70.88
Compound FA5491.55

Mechanism of Action

The mechanism of action of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can influence biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-
  • CAS Registry Numbers : 17741-63-8 (primary) and 57971-98-9 (tetrahydro derivative) .
  • Molecular Formula : C₄₀H₃₈N₆O₈ .
  • Molecular Weight : 730.77 g/mol .
  • Synonyms: C.I. Pigment Violet 37, P.V.37, Cromophtal Violet B .

Applications: Primarily used as a high-performance organic pigment in industrial coatings, plastics, and food packaging materials.

Key Properties :

  • Exhibits excellent thermal stability and lightfastness due to its conjugated triphenodioxazine core .
  • Refractive index: 1.684 (tetrahydro derivative) .

Comparison with Structurally Similar Compounds

N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-5a,6,12a,13-tetrahydro-3,10-triphenodioxazinediyl]bis-Benzamide (CAS 57971-98-9)

  • Structural Difference: Contains a partially hydrogenated (tetrahydro) triphenodioxazine ring, increasing saturation compared to the target compound .
  • Molecular Formula: C₄₀H₃₈N₆O₈ (identical to non-hydrogenated form).
  • Applications : Similar industrial uses as a pigment but may exhibit altered solubility and color intensity due to reduced conjugation .

N,N'-[(6-Phenyl-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]]bis(benzamide) (CAS 49776-52-5)

  • Structural Features: Triazine core linked to anthracene-dione groups via imino bridges. Benzamide substituents at terminal positions .
  • Molecular Formula : C₅₁H₃₁N₇O₆.
  • Molecular Weight : 837.83 g/mol .
  • Applications in dyes and advanced materials, differing from the triphenodioxazine-based pigment .

Iodixanol (CAS 92339-11-2)

  • Structural Features: Non-ionic dimeric iodinated contrast agent with bis(acetylamino) and triiodobenzene groups . Molecular weight: 1550.20 g/mol .
  • Comparison: Functional Use: Medical imaging agent vs. industrial pigment. Chemical Stability: Iodixanol’s iso-osmolarity and water solubility contrast sharply with the hydrophobic, rigid structure of C.I. Pigment Violet 37 .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Application Key Property Differences
Target Compound (C.I. Pigment Violet 37) 17741-63-8 C₄₀H₃₈N₆O₈ 730.77 Industrial Pigments High thermal stability, lightfastness
Tetrahydro Derivative 57971-98-9 C₄₀H₃₈N₆O₈ 730.77 Pigments (reduced conjugation) Lower color intensity, altered solubility
Triazine-Anthracene Derivative 49776-52-5 C₅₁H₃₁N₇O₆ 837.83 Specialty Dyes Enhanced UV resistance, higher weight
Iodixanol 92339-11-2 C₃₅H₄₄I₆N₆O₁₈ 1550.20 Medical Contrast Agent Water-soluble, iso-osmolar

Research Findings and Functional Insights

  • Thermal Stability: The triphenodioxazine core in C.I. Pigment Violet 37 provides superior thermal stability compared to anthracene-based derivatives, which may degrade at >300°C .
  • Regulatory Status: Unlike iodixanol (regulated for medical use), the target compound adheres to food-contact material standards (e.g., GB9685-2008) without acute toxicity concerns .
  • Synthetic Challenges: Benzamide derivatives with complex cores (e.g., triphenodioxazine) require multi-step syntheses, whereas iodixanol’s production focuses on controlled iodination and purification .

Biological Activity

Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- (CAS No. 17741-63-8) is a complex organic compound notable for its potential biological activities. Its molecular formula is C40H34N6O8, with a molar mass of approximately 726.73 g/mol. This compound has garnered interest in various fields of research due to its structural characteristics and biological implications.

PropertyValue
Molecular FormulaC40H34N6O8
Molar Mass726.73 g/mol
Density1.41 g/cm³
Boiling Point779.8 °C
pKa8.73

The biological activity of Benzamide derivatives often involves interactions with specific enzymes or receptors in various biological pathways. The multiple functional groups present in the compound allow it to form diverse types of chemical bonds, which can influence metabolic processes and cellular functions.

Case Studies and Research Findings

  • Antiparasitic Activity : A study focusing on benzamide derivatives indicated that certain compounds exhibited significant larvicidal activity against mosquito larvae. For instance, derivatives similar to Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- showed promising results in preliminary bioassays with high mortality rates at low concentrations (10 mg/L) against mosquito larvae .
  • Fungicidal Activity : Research has demonstrated that compounds related to this benzamide structure possess fungicidal properties. In a comparative study, several derivatives were tested against common fungal pathogens. Notably, one compound exhibited over 90% inhibition against Botrytis cinereal, surpassing conventional fungicides like fluxapyroxad .
  • Synthesis and Structure-Activity Relationship (SAR) : The synthesis of benzamide derivatives typically involves multi-step organic reactions including esterification and cyclization. The structure-activity relationship studies reveal that modifications in the benzene ring significantly affect biological activity, highlighting the importance of specific substituents in enhancing efficacy against target organisms .

Comparative Biological Activity Table

Compound NameLarvicidal Activity (%) at 10 mg/LFungicidal Activity (%) against Botrytis cinereal
Benzamide Derivative A (similar structure)10090
Benzamide Derivative B4063
Benzamide N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-TBDTBD

Research Applications

Benzamide derivatives are being explored not only for their pesticidal properties but also for potential applications in pharmaceuticals due to their ability to interact with biological macromolecules. Their role as enzyme inhibitors or modulators could lead to novel therapeutic agents.

Q & A

Basic: What are the recommended methods for synthesizing and confirming the structure of this compound?

Answer:
Synthesis typically involves multi-step condensation reactions, leveraging amide bond formation and aromatic substitution. Key intermediates include O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride, as described in analogous protocols . Structural confirmation requires:

  • NMR spectroscopy (¹H/¹³C) to verify acetylamino, ethoxy, and benzamide substituents.
  • High-resolution mass spectrometry (HRMS) to validate the molecular weight (730.77 g/mol) .
  • X-ray crystallography to resolve the triphenodioxazine core geometry, if single crystals are obtainable .

Basic: What are the primary research applications of this compound in material science?

Answer:
The compound is primarily used as C.I. Pigment Violet 37 , a high-performance colorant in polymer matrices and coatings. Key applications include:

  • Food packaging materials : Compliance with purity restrictions (e.g., GB9685-2008 standards) requires rigorous impurity profiling, focusing on residual solvents and heavy metals .
  • Photostability testing : UV-Vis spectroscopy assesses degradation under accelerated light exposure, critical for industrial durability studies .

Advanced: How should researchers address mutagenicity concerns during handling?

Answer:
Ames II testing indicates mutagenic potential comparable to benzyl chloride, necessitating strict safety protocols :

  • Ventilation : Use fume hoods for weighing and reactions.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Decomposition monitoring : Differential scanning calorimetry (DSC) detects exothermic decomposition above 150°C, informing safe storage conditions .

Advanced: How can conflicting CAS registry numbers (e.g., 17741-63-8 vs. 57971-98-9) be resolved in literature?

Answer:
Discrepancies arise from tautomeric forms (e.g., tetrahydro vs. fully aromatic triphenodioxazine cores). Resolve via:

  • Synthetic route analysis : Verify substituent positions (e.g., 5a,6,12a,13-tetrahydro vs. planar structures) using NMR and X-ray data .
  • Regulatory cross-check : GB9685-2008 lists CAS 17741-63-8 for the pigment form, while 57971-98-9 corresponds to a reduced intermediate .

Advanced: What methodologies assess the compound’s stability under thermal and solvent exposure?

Answer:

  • Thermogravimetric analysis (TGA) : Quantifies weight loss above 200°C, correlating with acetyl/ethoxy group degradation .
  • Accelerated aging : Expose polymer blends to 60°C/75% RH for 1,000 hours; monitor colorfastness via CIELAB metrics .
  • Solvent compatibility : Test solubility in dichloromethane and acetonitrile (common in synthesis) using dynamic light scattering (DLS) to detect aggregation .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • HPLC-MS interference : Triphenodioxazine’s UV absorbance overlaps with byproducts (e.g., deacetylated derivatives). Use a C18 column with gradient elution (0.1% formic acid/acetonitrile) for separation .
  • Elemental analysis : Discrepancies in nitrogen content (>12% theoretical) may indicate incomplete acetylation; validate via combustion analysis .

Advanced: How to address contradictions in purity assessments across studies?

Answer:

  • Cross-validation : Combine HPLC (for organic impurities) with inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals .
  • Batch variability : Compare synthetic lots using FT-IR to detect residual sodium pivalate (common catalyst in amidation) .

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